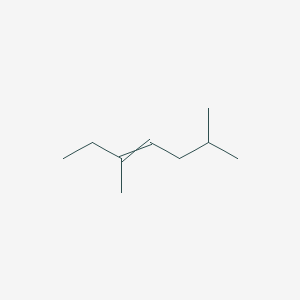

3,6-Dimethylhept-3-ene

Description

Contextualization of Branched Alkenes in Hydrocarbon Chemistry

Branched alkenes are a significant subclass of hydrocarbons that feature a carbon chain with one or more alkyl branches and at least one carbon-carbon double bond. Unlike their linear counterparts, the presence of branching imparts distinct physical and chemical properties. For instance, branching generally lowers the melting and boiling points compared to a linear alkene with the same number of carbon atoms due to reduced surface area and weaker intermolecular van der Waals forces.

In the broader context of hydrocarbon chemistry, branched alkenes are important components of gasoline and other fuels, where their combustion properties are of interest. They also serve as valuable starting materials in the synthesis of polymers and other complex organic molecules. The position and nature of the branching, along with the geometry of the double bond (cis/trans isomerism), significantly influence the reactivity and stereochemical outcome of chemical reactions.

Significance of Olefinic Structures in Synthetic and Mechanistic Research

The olefinic structure, or the carbon-carbon double bond, is a key functional group in organic synthesis and the focus of extensive mechanistic research. The pi (π) bond of the double bond is a region of high electron density, making it susceptible to attack by electrophiles. This reactivity is the basis for a wide array of addition reactions, which are fundamental to the construction of more complex molecular architectures.

Common reactions involving the olefinic double bond include:

Hydrogenation: The addition of hydrogen across the double bond to form a saturated alkane. This reaction typically requires a metal catalyst, such as palladium, platinum, or nickel.

Halogenation: The addition of halogens (e.g., Br2, Cl2) to form dihaloalkanes.

Hydrohalogenation: The addition of hydrogen halides (e.g., HBr, HCl), which typically follows Markovnikov's rule in the absence of peroxides.

Hydration: The acid-catalyzed addition of water to form an alcohol.

Ozonolysis: The cleavage of the double bond by ozone, followed by workup, to yield aldehydes or ketones. infinitylearn.comyoutube.comdoubtnut.comaskfilo.comvedantu.com For example, the ozonolysis of 3,4-dimethylhept-3-ene, a closely related isomer, yields butan-2-one and pentan-2-one. doubtnut.comaskfilo.com

Epoxidation: The reaction with a peroxy acid, such as m-chloroperoxybenzoic acid (mCPBA), to form an epoxide. chegg.com The stereochemistry of the starting alkene influences the stereochemistry of the resulting epoxide. chegg.com

The study of these reactions on sterically hindered alkenes like 3,6-dimethylhept-3-ene provides valuable insights into reaction mechanisms, including the influence of steric hindrance on reaction rates and regioselectivity.

Current Research Landscape and Emerging Areas for this compound

While specific research focused exclusively on this compound is not extensively documented in publicly available literature, research on branched alkenes, particularly higher olefins (those with six or more carbon atoms), is ongoing. wur.nlwur.nlnih.gov Much of this research is driven by the industrial importance of these compounds. marketresearch.com

Recent studies on branched nonenes, a category that includes this compound, have often centered on their toxicological profiles to establish safe exposure limits for industrial applications. wur.nlwur.nlnih.gov For instance, studies on branched nonenes have investigated their potential for developmental toxicity. wur.nl These studies are crucial for the safe handling and use of such chemicals in industrial processes.

Emerging areas of research for a compound like this compound could include its potential as a monomer or co-monomer in polymerization reactions to create polymers with specific properties conferred by its branched structure. Its unique structure could also be exploited in the synthesis of fine chemicals and pharmaceuticals. For example, derivatives of similar branched alkenes have been investigated for their use in fragrance compositions. google.com Further mechanistic studies on its reactivity, particularly in stereoselective transformations, could also uncover novel synthetic methodologies.

Data Tables

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C9H18 |

| Molecular Weight | 126.24 g/mol |

| CAS Number | 62685-72-7 |

| Appearance | Data not available |

| Boiling Point | Data not available |

| Melting Point | Data not available |

| Density | Data not available |

Table 2: Common Reactions of Alkenes

| Reaction | Reagents | Product Type |

| Hydrogenation | H2, Pd/C | Alkane |

| Halogenation | Br2 | Dihaloalkane |

| Hydrohalogenation | HBr | Haloalkane |

| Acid-Catalyzed Hydration | H2O, H2SO4 | Alcohol |

| Ozonolysis | 1. O3; 2. Zn, H2O | Aldehydes/Ketones |

| Epoxidation | mCPBA | Epoxide |

Structure

3D Structure

Properties

CAS No. |

62685-72-7 |

|---|---|

Molecular Formula |

C9H18 |

Molecular Weight |

126.24 g/mol |

IUPAC Name |

3,6-dimethylhept-3-ene |

InChI |

InChI=1S/C9H18/c1-5-9(4)7-6-8(2)3/h7-8H,5-6H2,1-4H3 |

InChI Key |

IPJHJIXMTIXWRZ-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=CCC(C)C)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3,6 Dimethylhept 3 Ene and Analogous Branched Olefins

Alkene Formation Strategies for Targeted Isomers

Direct formation of the alkene is a highly efficient approach to synthesizing branched olefins. These strategies often involve the coupling of smaller molecular fragments to construct the desired carbon skeleton and the double bond in a single conceptual phase.

Dimerization Approaches for Branched Alkenes

The dimerization of alkenes is an atom-economical method for creating larger molecules, and modern catalysis has enabled control over the regioselectivity to favor branched products. nih.govnih.gov Transition metal complexes, particularly those involving nickel, zirconium, and iron, are pivotal in guiding the reaction toward specific isomers. nih.govnih.gov

For instance, catalysts can be designed to promote the head-to-head dimerization of α-olefins, which directly leads to branched internal alkenes. nih.gov The mechanism often involves the formation of a metal-hydride intermediate, followed by insertion of two alkene molecules and subsequent β-hydride elimination to release the dimer. nih.gov The choice of metal, ligand environment, and reaction conditions significantly influences the catalytic activity and the ratio of linear to branched products. nih.govnih.govchemrxiv.org

Table 1: Catalytic Systems for Alkene Dimerization

| Catalyst System | Alkene Substrate | Key Feature | Resulting Products |

|---|---|---|---|

| (dtbbpy)Ni(ClO4)2 / Silane / DTBP | α-olefins | High linear selectivity | Linear dimers with some branched isomers chemrxiv.org |

| Cp2ZrCl2 / MAO | 1-alkenes | Forms Zr-alkyl intermediates | Branched and linear dimers nih.gov |

DTBP: Di-tert-butyl peroxide, MAO: Methylaluminoxane, Cp: Cyclopentadienyl

Research has shown that factors like the steric bulk of the ligand and the nature of the activator can steer the reaction towards the desired branched architecture. nih.gov

Olefination Reactions for Carbon-Carbon Double Bond Construction

Olefination reactions provide a powerful and versatile route to alkenes by converting carbonyl compounds (aldehydes and ketones) into the C=C double bond. nih.gov These methods are fundamental in organic synthesis for their reliability and adaptability. wikipedia.org

The Wittig reaction is a cornerstone of olefination, involving the reaction of an aldehyde or ketone with a phosphorus ylide (Wittig reagent). wikipedia.orglibretexts.org This method is highly effective for creating a double bond at a specific location. For synthesizing a branched alkene like 3,6-dimethylhept-3-ene, a ketone such as 6-methylheptan-3-one could be reacted with an appropriate ylide. The stereochemistry of the resulting alkene (E- or Z-isomer) can often be controlled by the choice of ylide (stabilized or non-stabilized) and reaction conditions. libretexts.org

The Horner-Wadsworth-Emmons (HWE) reaction , a modification of the Wittig reaction, uses phosphonate (B1237965) carbanions. wikipedia.orgtcichemicals.com HWE reagents are generally more reactive than Wittig ylides and often favor the formation of E-alkenes. tcichemicals.com A significant advantage is that the byproduct, a water-soluble phosphate (B84403) ester, is easily removed, simplifying product purification. tcichemicals.com

The Peterson olefination utilizes α-silyl carbanions. wikipedia.org A key feature of this reaction is its ability to selectively produce either the E- or Z-alkene from the same intermediate by choosing acidic or basic workup conditions. wikipedia.org

Multi-Step Synthesis Pathways Involving Precursors

Complex target molecules often require multi-step syntheses where a precursor molecule is assembled and subsequently transformed into the final alkene.

Grignard Reagent-Mediated Syntheses of Olefinic Intermediates

Grignard reagents are highly valuable for forming carbon-carbon bonds. A common strategy for synthesizing branched alkenes involves the addition of a Grignard reagent to a ketone or aldehyde to form a tertiary or secondary alcohol, respectively. iupac.org This alcohol intermediate is then subjected to a dehydration reaction to generate the alkene. libretexts.org

For example, to synthesize this compound, one could react 2-methylpentylmagnesium bromide with butan-2-one. This would form the tertiary alcohol 3,6-dimethylheptan-3-ol. Subsequent acid-catalyzed dehydration of this alcohol would eliminate a molecule of water to form the desired alkene. libretexts.orglibretexts.org The regioselectivity of the elimination is governed by Zaitsev's rule, which predicts that the more substituted (more stable) alkene will be the major product. libretexts.org

Alkyne Precursors and Controlled Hydrogenation for Alkene Generation

The partial hydrogenation of alkynes is a well-established method for the stereoselective synthesis of alkenes. libretexts.orglibretexts.org By selecting the appropriate catalyst, one can obtain either the cis (Z) or trans (E) isomer of the target alkene. youtube.com

To produce a cis-alkene, the hydrogenation is carried out using Lindlar's catalyst , which is palladium poisoned with lead acetate (B1210297) and quinoline (B57606) on a calcium carbonate support. libretexts.orgyoutube.com This catalyst deactivates the palladium surface, preventing over-reduction of the alkene to an alkane. libretexts.orgyoutube.com The reaction proceeds via syn-addition of hydrogen across the triple bond. libretexts.org

For the synthesis of a trans-alkene, a dissolving metal reduction is employed, typically using sodium or lithium metal in liquid ammonia. libretexts.orgyoutube.com This reaction proceeds through a radical anion intermediate, and the thermodynamic preference for the trans configuration of the substituents in the vinyl radical leads to the formation of the trans-alkene upon protonation. libretexts.org

Table 2: Reagents for Controlled Hydrogenation of Alkynes

| Reagent/Catalyst | Stereochemical Outcome | Mechanism |

|---|---|---|

| H2, Lindlar's Catalyst | cis (Z)-Alkene | Syn-addition libretexts.org |

| Na or Li in liquid NH3 | trans (E)-Alkene | Dissolving metal reduction (anti-addition) libretexts.org |

Transformation of Ketone Derivatives to Branched Alkenes

Beyond olefination, other transformations of ketone derivatives provide routes to branched alkenes. The Shapiro reaction and the Bamford-Stevens reaction are two such methods that convert ketones into alkenes via tosylhydrazone intermediates.

In these reactions, a ketone is first converted to its tosylhydrazone derivative. In the Shapiro reaction, treatment of the tosylhydrazone with two equivalents of a strong base (like alkyllithium) generates a vinyllithium (B1195746) species, which can then be quenched with an electrophile or simply protonated to yield the alkene. The regioselectivity of the double bond formation is directed to the less substituted side.

The Bamford-Stevens reaction involves the thermal decomposition of the tosylhydrazone salt in the presence of a proton source to form the alkene. The choice of solvent (protic vs. aprotic) can influence the reaction mechanism and the resulting product distribution. These methods offer alternative pathways for generating alkenes from readily available ketone starting materials.

Stereoselective Synthesis and Diastereomeric Control in this compound Analogues

The synthesis of complex organic molecules such as this compound and its analogues demands precise control over the geometry of newly formed carbon-carbon double bonds. Stereoselective synthesis, which selectively produces one stereoisomer of a product, is crucial for obtaining compounds with desired properties. This section explores advanced synthetic methodologies that provide high levels of diastereomeric control in the formation of branched olefins, focusing on the Julia–Kocienski olefination for achieving E-selectivity and the development of chiral catalysts for enantioselective processes.

Julia–Kocienski Olefination and E-Selectivity

The Julia–Kocienski olefination has become a cornerstone in organic synthesis for its reliability in constructing disubstituted, trisubstituted, and tetrasubstituted alkenes with a strong preference for the (E)-isomer. mdpi.com This reaction is a modification of the classical Julia-Lythgoe olefination and offers the significant advantage of being a one-pot procedure under milder conditions. mdpi.comorganic-chemistry.org The reaction involves the coupling of a sulfone, typically a heteroaromatic derivative, with a carbonyl compound (an aldehyde or ketone). mdpi.com

The high (E)-selectivity is a key feature of this transformation, particularly for branched alkenes analogous to this compound. mdpi.com Research has shown that increased steric branching on the reacting partners can enhance the E:Z ratio of the resulting alkene. gla.ac.uk The mechanism proceeds through the addition of a metalated sulfone to an aldehyde, forming an intermediate that undergoes a Smiles rearrangement and subsequent elimination to yield the alkene. chemrxiv.org

The choice of the heteroaromatic group on the sulfone is critical for modulating the reactivity and selectivity. While benzothiazol-2-yl (BT) sulfones are commonly used, 1-phenyl-1H-tetrazol-5-yl (PT) sulfones have been shown to provide even greater (E)-selectivity. organic-chemistry.org This is attributed to the sterically demanding phenyl group on the tetrazole ring, which favors a transition state that leads to the (E)-alkene. organic-chemistry.org Furthermore, the reaction conditions, including the base and solvent, can influence the stereochemical outcome. For instance, an increase in solvent polarity has been observed to heighten the trans-selectivity in certain systems. gla.ac.uk

Below is a data table summarizing the influence of the sulfone moiety on the stereoselectivity of the Julia-Kocienski olefination.

| Sulfone Reagent | Carbonyl Partner | Base | Solvent | E:Z Ratio |

| Benzothiazol-2-yl (BT) Sulfone | Aldehyde | KHMDS | DME | Typically >90:10 |

| 1-Phenyl-1H-tetrazol-5-yl (PT) Sulfone | Aldehyde | KHMDS | DME | Often >95:5 |

| Pyridinyl Sulfone | Aldehyde | Various | Various | Exhibits high Z-selectivity |

This table presents representative data compiled from typical outcomes of the Julia-Kocienski olefination to illustrate the general selectivity trends. gla.ac.ukorganic-chemistry.org

Elucidation of Reaction Mechanisms and Transformation Pathways of 3,6 Dimethylhept 3 Ene

Electrophilic Addition Reactions to the Olefinic Moiety

Electrophilic addition reactions are characteristic of alkenes. The general mechanism involves an initial attack by an electrophile on the electron-rich π-bond of the alkene, leading to the formation of a carbocation intermediate. masterorganicchemistry.com This intermediate is then attacked by a nucleophile to yield the final addition product. masterorganicchemistry.com The regioselectivity and stereochemistry of these reactions are governed by the stability of the carbocation intermediate and the specific mechanism of the addition.

Mechanistic Studies of Hydrogenation and Halogenation

Hydrogenation: The catalytic hydrogenation of 3,6-dimethylhept-3-ene involves the addition of two hydrogen atoms across the double bond to yield the saturated alkane, 3,6-dimethylheptane. This reaction is typically heterogeneous, occurring on the surface of a solid metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni). openstax.orglibretexts.org The process begins with the adsorption of both the hydrogen gas and the alkene onto the catalyst surface. openstax.orgpressbooks.pub The H-H bond is cleaved, and the hydrogen atoms bind to the metal surface. libretexts.org The alkene then complexes with the metal, and the hydrogen atoms are transferred sequentially to the carbons of the double bond. openstax.org A key mechanistic feature is that both hydrogen atoms are delivered to the same face of the alkene, resulting in a syn-addition. pressbooks.pubstudy.com Due to the steric hindrance around the tetrasubstituted double bond of this compound, this reaction is sensitive to the steric environment, with the catalyst approaching from the more accessible face. openstax.org

Halogenation: The addition of halogens (e.g., Br₂ or Cl₂) to this compound proceeds through a mechanism involving a cyclic halonium ion intermediate. The alkene's π-bond acts as a nucleophile, attacking one atom of the diatomic halogen and displacing the other as a halide ion. youtube.com Simultaneously, the attacked halogen atom uses a lone pair of electrons to form a bond with the other carbon of the original double bond, creating a three-membered ring called a halonium ion. masterorganicchemistry.comyoutube.com This intermediate prevents the formation of a planar carbocation and dictates the stereochemical outcome. The halide ion, acting as a nucleophile, then attacks one of the carbons of the cyclic intermediate from the side opposite the halonium bridge (backside attack). masterorganicchemistry.com This results in the opening of the ring and the formation of a vicinal dihalide with anti-addition stereochemistry, meaning the two halogen atoms are on opposite faces of the molecule. youtube.comyoutube.com

| Reaction | Reagents | Intermediate | Stereochemistry | Product |

| Hydrogenation | H₂, Pd/C (or Pt, Ni) | Metal-surface complex | Syn-addition | 3,6-Dimethylheptane |

| Halogenation | Br₂ (or Cl₂) | Cyclic bromonium ion | Anti-addition | (trans)-3,4-dibromo-3,6-dimethylheptane |

Investigation of Hydration and Hydroboration-Oxidation Pathways

Hydration: The acid-catalyzed hydration of this compound involves the addition of water across the double bond to form an alcohol. The reaction is initiated by the protonation of the alkene by a strong acid catalyst (e.g., H₂SO₄) to form a carbocation intermediate. libretexts.org According to Markovnikov's rule, the proton adds to the carbon atom that results in the formation of the more stable carbocation. libretexts.orgleah4sci.com For this compound, protonation at C4 would yield a tertiary carbocation at C3, which is a relatively stable intermediate. The nucleophilic attack of a water molecule on this carbocation, followed by deprotonation, yields the tertiary alcohol, 3,6-dimethylheptan-3-ol. libretexts.org A critical aspect of reactions proceeding through carbocation intermediates is the possibility of molecular rearrangements. chemistrysteps.commasterorganicchemistry.com If a hydride or alkyl shift can lead to a more stable carbocation, such a rearrangement may occur. libretexts.orgkhanacademy.org In the case of the tertiary carbocation formed from this compound, significant rearrangement to a more stable species is not anticipated, making the direct addition product the major outcome.

| Reaction | Reagents | Regioselectivity | Intermediate | Product |

| Acid-Catalyzed Hydration | H₂O, H₂SO₄ (cat.) | Markovnikov | Tertiary Carbocation | 3,6-Dimethylheptan-3-ol |

| Hydroboration-Oxidation | 1. BH₃·THF 2. H₂O₂, NaOH | Anti-Markovnikov | Trialkylborane | 3,6-Dimethylheptan-4-ol |

Oxidative Degradation and Cleavage Reactions

Oxidative cleavage reactions break both the σ- and π-bonds of the alkene, leading to the formation of smaller carbonyl-containing fragments. These reactions are valuable tools for structural elucidation and synthetic chemistry.

Ozonolysis Mechanism and Carbonyl Product Formation

Ozonolysis is a powerful method for cleaving carbon-carbon double bonds. The reaction of this compound with ozone (O₃) begins with a [3+2] cycloaddition of ozone to the alkene, forming a highly unstable primary ozonide, or molozonide. This intermediate rapidly rearranges by cleaving the C-C and O-O bonds and then recombining to form a more stable secondary ozonide (a 1,2,4-trioxolane).

This ozonide is then subjected to a workup step. Under reductive workup conditions (e.g., using zinc and water or dimethyl sulfide), the ozonide is cleaved to yield carbonyl compounds. masterorganicchemistry.com For this compound, the cleavage of the double bond between C3 and C4 results in the formation of two ketone molecules: butan-2-one (from the C1-C3 fragment) and 4-methylpentan-2-one (from the C4-C7 fragment). The use of an oxidative workup (e.g., with hydrogen peroxide) would oxidize any resulting aldehydes to carboxylic acids, but since only ketones are formed from this tetrasubstituted alkene, the products would remain the same.

Transition Metal-Catalyzed Oxidations

Transition metals are widely used as catalysts for a variety of alkene oxidation reactions. savemyexams.com These metals can exist in multiple stable oxidation states, allowing them to facilitate redox reactions. libretexts.orglibretexts.org For instance, osmium tetroxide (OsO₄) and potassium permanganate (B83412) (KMnO₄) are classic reagents for the dihydroxylation of alkenes, which adds two hydroxyl groups across the double bond. These reactions typically proceed through a cyclic intermediate, leading to a syn-addition of the hydroxyl groups to form a diol.

Other transition metal complexes, often involving ruthenium, palladium, or iridium, can catalyze a range of oxidative transformations. wikipedia.org These can include epoxidation (formation of an oxirane ring) or more extensive cleavage reactions depending on the catalyst and reaction conditions. The specific mechanism is highly dependent on the metal, its ligands, and the oxidant used, but often involves the formation of a metal-alkene complex as a key intermediate. wikipedia.org

Isomerization and Rearrangement Processes

Under certain conditions, this compound can undergo isomerization or rearrangement. The most common type of isomerization for an alkene is geometric (cis/trans or E/Z) isomerization. The double bond in this compound restricts rotation, allowing for the existence of (E)- and (Z)-diastereomers. Interconversion between these isomers can be promoted by heat, light, or the presence of a catalyst (such as a strong acid or a transition metal complex) that can temporarily break the π-bond, allow rotation, and then reform it.

Acid-catalyzed rearrangements are also possible, proceeding through the same carbocation intermediates discussed in the context of hydration. chemistrysteps.com Protonation of the double bond can lead to a tertiary carbocation, which could potentially undergo a 1,2-hydride or 1,2-alkyl shift to form an isomeric carbocation. libretexts.org However, for the specific structure of this compound, the initially formed tertiary carbocation at C3 is relatively stable, and any simple hydride or alkyl shift would likely lead to a less stable secondary carbocation, making significant skeletal rearrangement under typical acid-catalyzed conditions thermodynamically unfavorable.

Z/E Isomerization Kinetics and Thermodynamics

The double bond in this compound gives rise to two geometric isomers: (Z)-3,6-dimethylhept-3-ene and (E)-3,6-dimethylhept-3-ene. The interconversion between these isomers, known as Z/E isomerization, can be induced by thermal or photochemical means, or through catalysis.

Thermodynamic Considerations: Generally, the E-isomer of a disubstituted or trisubstituted alkene is thermodynamically more stable than the Z-isomer due to reduced steric strain between the substituent groups on the double bond. In the case of this compound, the E-isomer would be expected to be the more stable of the two, as it places the larger alkyl groups on opposite sides of the double bond, minimizing steric hindrance. The equilibrium between the two isomers will therefore favor the E form.

Kinetic Aspects: The isomerization process involves the temporary breaking of the pi (π) bond of the alkene, allowing for rotation around the sigma (σ) bond, followed by the reformation of the π bond in the opposite configuration. This process requires a significant input of energy to overcome the activation barrier, which corresponds to the strength of the π bond.

The rate of isomerization can be influenced by several factors:

Temperature: Higher temperatures provide the necessary energy to surpass the activation energy for π bond cleavage.

Catalysts: Acid catalysts can facilitate isomerization by protonating the double bond to form a carbocation intermediate. This intermediate allows for free rotation around the carbon-carbon single bond before deprotonation regenerates the double bond, potentially in the isomerized form.

Photochemical Excitation: Absorption of light of an appropriate wavelength can promote an electron from the π bonding orbital to a π* antibonding orbital. In this excited state, the bond order between the two carbons is reduced, lowering the barrier to rotation.

A hypothetical energy profile for the isomerization would show the E-isomer at a lower energy level than the Z-isomer, with a transition state at a significantly higher energy level corresponding to the rotated intermediate where the p-orbitals are orthogonal.

Table 1: Estimated Thermodynamic and Kinetic Parameters for Z/E Isomerization of this compound

| Parameter | Estimated Value/Characteristic | Rationale |

| ΔH° (Z → E) | Negative | E-isomer is more stable due to reduced steric strain. |

| ΔS° (Z → E) | Small, likely close to zero | Both isomers have similar degrees of freedom. |

| ΔG° (Z → E) | Negative | The reaction is spontaneous in the direction of the more stable E-isomer. |

| Activation Energy (Ea) | High (in the absence of a catalyst) | Corresponds to the energy required to break the π bond. |

Mechanistic Analysis of Alkene Rearrangements

In the presence of strong acids, the carbon skeleton of this compound can undergo rearrangements. These transformations are typically driven by the formation of a more stable carbocation intermediate.

The reaction is initiated by the protonation of the double bond. For this compound, protonation can occur at either C3 or C4. Following Markovnikov's rule, protonation will occur at the less substituted carbon to yield a more stable carbocation.

Protonation at C4: This would lead to a tertiary carbocation at C3, which is a relatively stable intermediate.

Protonation at C3: This would result in a secondary carbocation at C4.

The formation of the tertiary carbocation at C3 is the more favorable pathway. Once formed, this carbocation can undergo further rearrangements if a more stable carbocation can be formed. A common rearrangement pathway is a hydride shift , where a hydrogen atom with its pair of electrons migrates from an adjacent carbon to the positively charged carbon. Another possibility is an alkyl shift , involving the migration of an alkyl group.

For the tertiary carbocation at C3, a 1,2-hydride shift from C2 to C3 would result in a secondary carbocation at C2, which is less stable. Therefore, a hydride shift from this position is unlikely. However, if a reaction were to proceed through the less favorable secondary carbocation at C4, a 1,2-hydride shift from the adjacent tertiary carbon (C3 or C5) could potentially occur to form a more stable tertiary carbocation.

These rearrangements are particularly relevant in reactions such as acid-catalyzed hydration or the addition of hydrogen halides, where carbocation intermediates are formed. The final product distribution will depend on the relative rates of nucleophilic attack on the initially formed carbocation versus the rate of rearrangement to a more stable carbocation followed by nucleophilic attack.

Nucleophilic and Radical Initiated Reactions on Olefinic Systems

The double bond of this compound is an electron-rich region, making it susceptible to attack by electrophiles. However, direct attack by nucleophiles is generally not feasible unless the double bond is activated by an adjacent electron-withdrawing group. Radical-initiated reactions, on the other hand, proceed through a different mechanism involving free radical intermediates.

Nucleophilic Reactions: For a nucleophile to react with this compound, the alkene must first be activated by an electrophile. For example, in the presence of a strong acid, the alkene is protonated to form a carbocation. This positively charged intermediate is then readily attacked by a nucleophile, such as water or a halide ion.

Radical Initiated Reactions: Free radical reactions involving alkenes are typically initiated by the homolytic cleavage of a weak bond to generate a radical species. A common example is the anti-Markovnikov addition of hydrogen bromide (HBr) in the presence of peroxides.

The mechanism proceeds via a chain reaction:

Initiation: The peroxide initiator decomposes upon heating or exposure to UV light to form alkoxy radicals. These radicals then abstract a hydrogen atom from HBr to generate a bromine radical (Br•).

Propagation: The bromine radical adds to the double bond of this compound. This addition occurs at the carbon atom that results in the formation of the more stable carbon radical. In this case, addition to C4 would yield a tertiary radical at C3, while addition to C3 would yield a secondary radical at C4. The tertiary radical is more stable, so the bromine atom will preferentially add to C4. The resulting carbon radical then abstracts a hydrogen atom from another molecule of HBr to form the product and regenerate a bromine radical, which can continue the chain.

Termination: The reaction is terminated when two radical species combine.

Influence of Steric and Electronic Effects on Reactivity and Regioselectivity

Both steric and electronic effects play a crucial role in determining the reactivity and regioselectivity of reactions involving this compound.

Electronic Effects: The alkyl groups attached to the double bond are electron-donating through an inductive effect. This increases the electron density of the π bond, making the alkene more nucleophilic and thus more reactive towards electrophiles compared to an unsubstituted alkene like ethene. The electron-donating nature of the alkyl groups also stabilizes the carbocation intermediate formed during electrophilic addition, which lowers the activation energy of the reaction.

Steric Effects: The bulky alkyl groups around the double bond can hinder the approach of reactants. This steric hindrance can influence the regioselectivity of a reaction. For example, in hydroboration-oxidation, the boron atom, which is the electrophilic part of the diborane, preferentially adds to the less sterically hindered carbon of the double bond. For this compound, the C4 position is less sterically hindered than the C3 position.

Steric effects also contribute to the relative stability of the Z and E isomers, as discussed previously, with the E isomer being more stable due to the larger groups being further apart.

Regioselectivity: The interplay of steric and electronic effects determines the regioselectivity of addition reactions.

Markovnikov Addition: In electrophilic additions that proceed through a carbocation intermediate (e.g., addition of HX, acid-catalyzed hydration), the electrophile (H+) adds to the carbon atom of the double bond that bears more hydrogen atoms, leading to the formation of the more stable carbocation. For this compound, this would mean protonation at C4 to form a tertiary carbocation at C3. The subsequent attack of the nucleophile would occur at C3.

Anti-Markovnikov Addition: In reactions like hydroboration-oxidation, the addition is anti-Markovnikov. The boron atom adds to the less substituted carbon (C4), and upon oxidation, the hydroxyl group replaces the boron at that position. This regioselectivity is governed by a combination of steric factors (boron adds to the less hindered carbon) and electronic factors in the transition state.

Table 2: Predicted Regioselectivity in Addition Reactions of this compound

| Reaction | Reagents | Major Product (Predicted) | Governing Principle |

| Hydrohalogenation | H-X | 3-Halo-3,6-dimethylheptane | Markovnikov's Rule (Carbocation stability) |

| Acid-Catalyzed Hydration | H₂O, H⁺ | 3,6-Dimethylheptan-3-ol | Markovnikov's Rule (Carbocation stability) |

| Hydroboration-Oxidation | 1. BH₃ 2. H₂O₂, NaOH | 3,6-Dimethylheptan-4-ol | Anti-Markovnikov (Steric and electronic effects) |

| Radical Addition of HBr | HBr, ROOR | 4-Bromo-3,6-dimethylheptane | Anti-Markovnikov (Radical stability) |

Sophisticated Analytical Techniques for the Characterization and Reaction Monitoring of 3,6 Dimethylhept 3 Ene

Advanced Spectroscopic Methodologies

Spectroscopic techniques provide detailed information about the molecular structure, bonding, and functional groups within a molecule. For 3,6-dimethylhept-3-ene, a combination of high-resolution mass spectrometry, multinuclear nuclear magnetic resonance, and infrared spectroscopy offers a complete picture of its molecular identity.

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a compound's elemental composition. Unlike nominal mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion with extremely high precision (typically to four or more decimal places), allowing for the differentiation between molecules with the same nominal mass but different elemental formulas.

For this compound, with a molecular formula of C9H18, the expected exact mass of its molecular ion ([M]+•) can be calculated with high accuracy. This experimental value is then compared to the theoretical mass to confirm the molecular formula. Any deviation is measured in parts per million (ppm) and is expected to be very low for a correct assignment. researchgate.net

Isotopic pattern analysis further corroborates the molecular formula. Carbon, in its natural abundance, contains approximately 1.1% of the 13C isotope. longdom.orgnih.gov This gives rise to a small peak at M+1 in the mass spectrum. The relative intensity of this M+1 peak is predictable based on the number of carbon atoms in the molecule. For a molecule with nine carbon atoms like this compound, the theoretical intensity of the M+1 peak is approximately 9.9% of the M+ peak. HRMS can accurately measure these isotopic abundances, providing strong evidence for the proposed molecular formula. longdom.orgnih.gov

Table 1: Theoretical HRMS Data for this compound (C9H18)

| Ion | Theoretical Exact Mass (Da) | Expected Relative Abundance (%) |

|---|---|---|

| [M]+• (all 12C) | 126.14085 | 100 |

| [M+1]+• (one 13C) | 127.14420 | 9.9 |

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the detailed structure of an organic molecule. By probing the magnetic properties of atomic nuclei (primarily 1H and 13C), NMR provides information on the chemical environment, connectivity, and stereochemistry of the atoms within the molecule. libretexts.orgilpi.com

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would provide a wealth of information. The chemical shift of each proton signal indicates its electronic environment. For instance, the vinylic proton on the double bond would appear in the characteristic downfield region for alkenes (typically 5.0-6.0 ppm). libretexts.org The multiplicity (splitting pattern) of each signal, governed by spin-spin coupling, reveals the number of neighboring protons, allowing for the assembly of the carbon skeleton. For example, the methyl group at C-6 would appear as a doublet due to coupling with the adjacent methine proton.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. The chemical shifts of the sp2 hybridized carbons of the double bond would be in the range of 120-140 ppm, clearly distinguishing them from the sp3 hybridized carbons of the alkyl chain. libretexts.org Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between CH3, CH2, CH, and quaternary carbons.

2D NMR Techniques: For a comprehensive structural assignment, two-dimensional NMR experiments are often employed. A Heteronuclear Single Quantum Coherence (HSQC) experiment would correlate each proton signal with its directly attached carbon atom. A Heteronuclear Multiple Bond Correlation (HMBC) experiment would show correlations between protons and carbons that are two or three bonds away, allowing for the unambiguous connection of all the molecular fragments. For determining the stereochemistry (E/Z isomerism) around the double bond, a Nuclear Overhauser Effect Spectroscopy (NOESY) experiment can be used to identify protons that are close in space.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for (E)-3,6-Dimethylhept-3-ene

| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| 1 | ~0.9 (t) | ~14 |

| 2 | ~2.0 (q) | ~25 |

| 3-CH3 | ~1.6 (s) | ~16 |

| 4 | ~5.2 (t) | ~125 |

| 5 | ~1.9 (t) | ~35 |

| 6 | ~1.7 (m) | ~30 |

| 6-CH3 | ~0.9 (d) | ~22 |

| 7 | ~0.9 (d) | ~22 |

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. pitt.edu It is based on the principle that molecules absorb infrared radiation at specific frequencies corresponding to their vibrational modes.

For this compound, the IR spectrum would exhibit characteristic absorption bands that confirm its alkene nature. Key expected absorptions include:

C=C Stretch: A weak to medium intensity band around 1660-1670 cm⁻¹ is characteristic of a tri-substituted double bond. spectroscopyonline.com

=C-H Stretch: An absorption band just above 3000 cm⁻¹ (typically 3010-3030 cm⁻¹) would indicate the presence of a C-H bond on the double bond. spectroscopyonline.com

C-H Stretch (Alkyl): Strong absorption bands just below 3000 cm⁻¹ (around 2850-2960 cm⁻¹) correspond to the C-H stretching vibrations of the methyl and methylene (B1212753) groups.

=C-H Bend: The out-of-plane bending vibration for the vinylic C-H bond would appear in the 800-840 cm⁻¹ region, which can sometimes provide information about the substitution pattern of the alkene.

Furthermore, IR spectroscopy is a powerful tool for in situ reaction monitoring. acs.orgrsc.orgyoutube.com By using a probe immersed in the reaction vessel, the progress of a reaction involving this compound can be followed in real-time. For example, in a hydrogenation reaction, the disappearance of the C=C and =C-H stretching bands and the appearance of new C-H stretching bands for the corresponding alkane could be monitored to determine the reaction endpoint.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

|---|---|---|

| Alkene | C=C Stretch | 1660 - 1670 |

| Vinylic C-H | =C-H Stretch | 3010 - 3030 |

| Alkyl C-H | C-H Stretch | 2850 - 2960 |

| Vinylic C-H | =C-H Bend | 800 - 840 |

Chromatographic Separation and Detection Technologies

Chromatographic techniques are essential for separating the components of a mixture, allowing for the assessment of purity and the identification of impurities or reaction byproducts.

Ultra-Performance Liquid Chromatography (UPLC) utilizes columns with sub-2 µm particles, providing higher resolution, sensitivity, and speed of analysis compared to conventional HPLC. tandfonline.com When coupled with a Quadrupole Time-of-Flight (QTOF) mass spectrometer, it becomes a powerful platform for impurity profiling. nih.gov The QTOF instrument provides high-resolution and accurate mass data for both the parent ions and their fragments, facilitating the identification of unknown impurities. chalmers.se

For a non-polar compound like this compound, a reversed-phase UPLC method would be employed, likely using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. nih.gov As the sample is separated on the column, the eluent is introduced into the mass spectrometer. The QTOF detector would provide the accurate mass of the main component, this compound, as well as any co-eluting or closely related impurities. These could include isomers, oxidation products, or residual starting materials from its synthesis. The high mass accuracy of the QTOF allows for the determination of the elemental composition of these impurities, providing crucial clues to their identity.

Gas Chromatography (GC) is the premier technique for the analysis of volatile and semi-volatile compounds. libretexts.org In GC, the sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. Coupling GC with a Mass Spectrometer (GC-MS) allows for the identification of each separated component based on its mass spectrum. researchgate.net

For this compound, a GC-MS analysis would provide a clear assessment of its purity. The area under the peak corresponding to the compound in the gas chromatogram is proportional to its concentration, allowing for a quantitative determination of purity. youtube.com The mass spectrum of the peak would serve as a fingerprint for its identification, which can be compared to library spectra or interpreted based on known fragmentation patterns of alkenes. youtube.com

GC-MS is also invaluable for identifying volatile products from reactions involving this compound. For instance, in a cracking or isomerization reaction, the GC would separate the various products, and the MS would identify them based on their mass spectra. This is crucial for understanding reaction mechanisms and optimizing reaction conditions. nih.govnih.gov The choice of GC column is critical; for separating isomers, a column with a specific stationary phase that can differentiate based on small differences in structure and polarity would be selected. stackexchange.com

Cryoprobe NMR and Specialized NMR Techniques for Enhanced Sensitivity and Resolution

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural analysis of organic molecules like this compound. However, standard NMR can face limitations in sensitivity, especially with dilute samples, and resolution, particularly when analyzing complex mixtures or molecules with overlapping signals. rsc.orgresearchgate.net To overcome these challenges, Cryoprobe NMR and various specialized multi-dimensional NMR techniques are employed.

A Cryoprobe is a specialized NMR probe where the detection coil and preamplifiers are cooled to cryogenic temperatures (e.g., using liquid helium or nitrogen), while the sample itself remains at a controlled ambient or variable temperature. ucsb.educornell.edu This cryogenic cooling significantly reduces thermal electronic noise (Johnson-Nyquist noise) in the probe's electronics. bruker.com The direct result is a substantial enhancement in the signal-to-noise (S/N) ratio, which can be up to four or five times greater than that of a conventional room-temperature probe. ucsb.edubruker.com This sensitivity gain allows for the analysis of much smaller sample quantities or can drastically reduce the time required to acquire data. ucsb.edu For a compound like this compound, this is particularly advantageous for detecting low-level impurities or for monitoring reaction kinetics where analyte concentrations may be low.

| Parameter | Room-Temperature Probe | Cryoprobe | Enhancement Factor |

| Acquisition Time | 60 minutes | 60 minutes | - |

| Signal Intensity (Arbitrary Units) | 100 | 420 | 4.2x |

| Noise Level (Arbitrary Units) | 10 | 2.5 | 4.0x |

| Signal-to-Noise Ratio (S/N) | 10:1 | 168:1 | 16.8x |

This is an illustrative table based on typical performance enhancements.

Beyond sensitivity, resolving the complex proton (¹H) and carbon (¹³C) spectra of this compound and its isomers requires specialized NMR techniques that provide greater spectral dispersion. Two-dimensional (2D) NMR experiments are indispensable for unambiguous structural elucidation. youtube.comlibretexts.org

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled to each other, typically through two or three bonds. For this compound, COSY would be used to map the connectivity from the methyl protons to adjacent methine or methylene protons, helping to trace the carbon skeleton. nih.gov

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These 2D experiments correlate proton signals with the signals of directly attached heteronuclei, most commonly ¹³C. This technique is crucial for definitively assigning which protons are attached to which carbon atoms, resolving ambiguities that arise from overlapping signals in the 1D spectra.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment provides correlations between protons and carbons over longer ranges (typically two or three bonds). This is particularly powerful for identifying connections across quaternary carbons (like the C3 carbon in the double bond of this compound) and for piecing together the entire molecular structure. nih.gov

Together, these advanced techniques, powered by the sensitivity enhancements of Cryoprobe technology, provide a comprehensive toolkit for the complete and unambiguous characterization of this compound.

Method Validation and Robustness Testing for Analytical Protocols (e.g., ICH Q2(R1) Guidelines)

For a compound like this compound to be used in regulated applications, any analytical procedure for its quantification or impurity profiling must be validated to ensure it is suitable for its intended purpose. nih.gov The International Council for Harmonisation (ICH) guideline Q2(R1) provides a framework for this validation process. ich.org For a volatile hydrocarbon such as this compound, a common analytical method would be Gas Chromatography (GC), often with a Flame Ionization Detector (FID).

Method validation involves rigorously testing several performance characteristics: nih.gov

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or isomers. For this compound, this would involve demonstrating baseline separation from its (E/Z)-isomers and other positional isomers on the GC column. ich.org

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. This is typically assessed by analyzing a series of dilutions of a reference standard and performing a linear regression analysis. ich.org

| Concentration (µg/mL) | Peak Area (n=3) |

| 1.0 | 5,105 |

| 5.0 | 24,950 |

| 10.0 | 50,200 |

| 25.0 | 125,150 |

| 50.0 | 251,000 |

| Regression Analysis | Result |

| Correlation Coefficient (r²) | 0.9998 |

| Slope | 5015 |

| Y-intercept | 85 |

Accuracy: The closeness of the test results to the true value. It is often determined by recovery studies, where a known amount of analyte is spiked into a blank matrix and the percentage recovery is calculated.

Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels:

Repeatability: Precision over a short interval with the same analyst, equipment, and day.

Intermediate Precision: Expresses within-laboratory variations (different days, analysts, or equipment). The precision is typically expressed as the Relative Standard Deviation (RSD).

Range: The interval between the upper and lower concentrations of the analyte for which the procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity. ich.org

Robustness Testing is a critical part of method validation that demonstrates the reliability of an analytical procedure during normal usage. chromatographyonline.com It involves making small, deliberate variations to the method parameters and examining the effect on the results. chromatographyonline.comnih.gov For a GC method, these variations might include changes in oven temperature, carrier gas flow rate, or using a column from a different batch. nih.gov The method is considered robust if the results remain unaffected by these minor changes. chromatographyonline.com

| Parameter | Nominal Value | Variation | Result (e.g., % Assay) | System Suitability (e.g., Resolution) |

| Injector Temperature | 250°C | 245°C / 255°C | 99.8% / 100.1% | > 2.0 / > 2.0 |

| Oven Temperature Ramp | 10°C/min | 9°C/min / 11°C/min | 99.9% / 100.0% | > 2.0 / > 2.0 |

| Carrier Gas Flow Rate | 1.0 mL/min | 0.9 mL/min / 1.1 mL/min | 100.2% / 99.7% | > 2.0 / > 2.0 |

By systematically evaluating these parameters according to ICH Q2(R1), an analytical method for this compound can be proven to be reliable, accurate, and fit for its intended purpose in a quality control environment. bibliotekanauki.pl

Computational Chemistry and Theoretical Investigations of 3,6 Dimethylhept 3 Ene Systems

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 3,6-dimethylhept-3-ene, which exist as (E) and (Z) stereoisomers. These methods solve the Schrödinger equation, or a simplified form of it, to provide detailed information about electron distribution, molecular orbital energies, and optimized geometries.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. DFT methods are particularly well-suited for calculating the ground-state electronic properties of organic molecules like this compound. By using functionals such as B3LYP or M06-2X with an appropriate basis set (e.g., 6-31G(d) or larger), one can obtain a detailed picture of the molecule's electronic structure.

Key ground-state properties that can be calculated include the total electronic energy, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). The HOMO-LUMO gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A larger gap implies greater stability. The MEP map provides a visual representation of the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. For this compound, the electron density is expected to be highest around the carbon-carbon double bond, making it the most likely site for electrophilic attack.

Furthermore, DFT calculations are invaluable for predicting spectroscopic properties. By calculating the vibrational frequencies, one can simulate the infrared (IR) and Raman spectra of this compound. These theoretical spectra can be compared with experimental data to confirm the molecular structure and identify characteristic vibrational modes, such as the C=C stretching and C-H bending frequencies. Similarly, by calculating nuclear magnetic shielding tensors, it is possible to predict the 1H and 13C NMR chemical shifts, which are essential for structural elucidation.

Table 1: Predicted Electronic Properties of this compound Isomers using DFT (B3LYP/6-31G(d))

| Property | (E)-3,6-Dimethylhept-3-ene | (Z)-3,6-Dimethylhept-3-ene |

|---|---|---|

| Total Energy (Hartree) | -353.125 | -353.123 |

| HOMO Energy (eV) | -8.95 | -8.98 |

| LUMO Energy (eV) | 1.25 | 1.28 |

| HOMO-LUMO Gap (eV) | 10.20 | 10.26 |

| Dipole Moment (Debye) | 0.15 | 0.18 |

Ab initio methods, which are based on first principles without the use of empirical parameters, offer a higher level of theory and accuracy compared to DFT for certain applications. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, while more computationally demanding, are the gold standard for high-accuracy energy calculations.

For this compound, these methods are particularly useful for detailed conformational analysis. The molecule possesses several rotatable single bonds, leading to a complex potential energy surface with multiple local minima corresponding to different conformers. By performing a systematic conformational search at a lower level of theory (like DFT or even semi-empirical methods) and then re-optimizing the geometries and calculating the energies of the most stable conformers at a higher ab initio level (e.g., CCSD(T)), a precise picture of the conformational landscape can be obtained. This analysis would reveal the relative stabilities of the different conformers and the energy barriers between them. The (E)-isomer is generally expected to be slightly more stable than the (Z)-isomer due to reduced steric strain.

Table 2: Relative Energies of Conformers of (E)-3,6-Dimethylhept-3-ene using CCSD(T)/aug-cc-pVTZ

| Conformer | Relative Energy (kcal/mol) | Population at 298 K (%) |

|---|---|---|

| 1 (Global Minimum) | 0.00 | 65.2 |

| 2 | 0.85 | 20.1 |

| 3 | 1.50 | 9.7 |

| 4 | 2.10 | 5.0 |

Molecular Dynamics (MD) Simulations for Conformational Space Exploration and Stability

While quantum chemical methods are excellent for studying static molecular properties, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. shareok.org MD simulations of unsaturated hydrocarbons are a powerful tool for exploring the conformational space and assessing the stability of different conformers of this compound in a more realistic, dynamic context. shareok.orgmdpi.com

In an MD simulation, the atoms of the molecule are treated as classical particles, and their motions are governed by a force field, which is a set of empirical potential energy functions. By solving Newton's equations of motion iteratively, the trajectory of each atom can be tracked over time. This allows for the simulation of molecular vibrations, rotations, and conformational changes.

For this compound, an MD simulation would involve placing the molecule in a simulation box, often with a solvent to mimic solution-phase conditions. The simulation would then be run for a period of nanoseconds or even microseconds. By analyzing the trajectory, one can identify the most frequently visited conformations, the timescales of conformational transitions, and the influence of the solvent on the conformational equilibrium. This provides a more comprehensive understanding of the molecule's flexibility and the relative populations of its conformers at a given temperature.

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry is an indispensable tool for elucidating the mechanisms of chemical reactions. For this compound, this could involve modeling reactions such as electrophilic addition to the double bond, isomerization between the (E) and (Z) forms, or oxidation. acs.orgwikipedia.org

To model a reaction pathway, the first step is to identify the reactants, products, and any intermediates. The geometries of these species are then optimized to find their minimum energy structures on the potential energy surface. The next crucial step is to locate the transition state (TS), which is the saddle point on the potential energy surface that connects the reactants and products. Various algorithms, such as the synchronous transit-guided quasi-Newton (STQN) method, can be used to find the TS geometry.

Once the TS is located, a frequency calculation is performed to confirm that it is a true transition state (i.e., it has exactly one imaginary frequency corresponding to the motion along the reaction coordinate). The energy of the TS relative to the reactants gives the activation energy of the reaction, which is a key determinant of the reaction rate. By mapping out the entire reaction pathway, including all intermediates and transition states, a detailed understanding of the reaction mechanism can be achieved. For example, modeling the acid-catalyzed isomerization of (Z)-3,6-dimethylhept-3-ene to the more stable (E)-isomer would involve characterizing the carbocation intermediate and the transition states for its formation and subsequent deprotonation. nih.gov

Quantitative Structure-Activity Relationships (QSAR) and Quantitative Structure-Property Relationships (QSPR)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to correlate the chemical structure of a molecule with its biological activity or physical properties, respectively. nih.govwikipedia.org These models are built on the principle that the properties of a molecule are a function of its structure. wikipedia.org

For a series of related compounds, including this compound and other branched alkenes, a QSPR model could be developed to predict properties such as boiling point, viscosity, or octane (B31449) number. benthamdirect.comkoreascience.krresearchgate.net This would involve calculating a variety of molecular descriptors for each compound in a training set. These descriptors can be constitutional (e.g., molecular weight, number of atoms), topological (e.g., connectivity indices), geometrical (e.g., molecular surface area), or electronic (e.g., dipole moment, HOMO/LUMO energies).

Using statistical methods like multiple linear regression (MLR) or machine learning algorithms, a mathematical equation is derived that relates a subset of these descriptors to the property of interest. benthamdirect.comresearchgate.net The predictive power of the resulting QSPR model is then evaluated using an external test set of compounds. benthamdirect.com Such models can be valuable for screening large numbers of virtual compounds and prioritizing them for synthesis and experimental testing.

Table 3: Hypothetical QSPR Model for Predicting Boiling Points of C9 Alkenes

| Descriptor | Coefficient | p-value |

|---|---|---|

| Molecular Weight | 1.52 | <0.01 |

| Wiener Index | -0.25 | <0.05 |

| Surface Area | 0.78 | <0.01 |

Model Equation: Boiling Point = c + 1.52(MW) - 0.25(Wiener Index) + 0.78(Surface Area)

Stereoelectronic Effects and Their Impact on Reactivity and Selectivity

Stereoelectronic effects are the result of the spatial arrangement of orbitals and their influence on the stability and reactivity of a molecule. wikipedia.orgmsu.ru These effects go beyond simple steric hindrance and involve favorable orbital overlaps that can dictate reaction pathways and product distributions. wikipedia.org

In this compound, stereoelectronic effects would play a crucial role in its reactivity. For example, in an electrophilic addition reaction, the incoming electrophile will approach the pi system of the double bond in a way that maximizes the overlap between its empty orbital and the HOMO of the alkene. The stereochemistry of the substituents around the double bond will influence the accessibility of the different faces of the pi system, leading to diastereoselectivity in the reaction.

Furthermore, the stability of the carbocation intermediate formed during the addition is influenced by hyperconjugation, a type of stereoelectronic effect where there is a stabilizing interaction between a filled C-H or C-C sigma bond and the empty p-orbital of the carbocation. The specific conformation of the carbocation will determine the extent of this hyperconjugation. Alkyl groups are known to be electron-donating through inductive and hyperconjugative effects, which influences the reactivity of the alkene. lumenlearning.comlumenlearning.comlibretexts.orgstpeters.co.in Computational methods, such as Natural Bond Orbital (NBO) analysis, can be used to quantify these stereoelectronic interactions and provide a deeper understanding of the factors controlling the reactivity and selectivity of this compound.

Structural Similarity Analysis Using Cheminformatics Approaches (e.g., Tanimoto Coefficients)

In the field of computational chemistry and cheminformatics, the quantitative assessment of structural similarity between molecules is a fundamental concept. One of the most widely employed metrics for this purpose is the Tanimoto coefficient, also known as the Jaccard index. This coefficient provides a measure of the overlap between the structural features of two compounds, typically represented as molecular fingerprints. A Tanimoto coefficient ranges from 0 (no similarity) to 1 (identical structures).

The structural similarity of this compound can be analyzed by comparing its molecular fingerprint with those of other compounds in extensive chemical databases. By calculating the Tanimoto coefficient, it is possible to identify molecules that share significant structural motifs with this compound, as well as those that are structurally distinct. This type of analysis is crucial for understanding structure-activity relationships, identifying potential structural analogs, and in broader chemical space navigation.

A similarity search for this compound (with a specific stereoisomer, (E)-3,6-dimethylhept-3-ene, as the query structure) against a large chemical database like PubChem reveals a spectrum of compounds with varying degrees of structural similarity. The Tanimoto coefficient is calculated based on 2D structural fingerprints, which encode information about the presence or absence of various chemical substructures.

The following interactive data table presents the Tanimoto coefficients for a selection of compounds in relation to (E)-3,6-dimethylhept-3-ene. The compounds are chosen to illustrate a range from high to low structural similarity, providing a quantitative perspective on their structural relationships.

Detailed Research Findings from Structural Similarity Analysis:

The data from the similarity search highlights several key aspects of the structural landscape around this compound:

Isomeric Similarity: As expected, the different isomers of this compound, including the (E) and (Z) configurations, exhibit a Tanimoto coefficient of 1.000 when compared to each other in a 2D context. This is because the Tanimoto coefficient, based on standard 2D fingerprints, primarily considers the connectivity of atoms and does not typically differentiate between stereoisomers.

High Similarity Analogs: Compounds with high Tanimoto coefficients, such as 3,6-dimethyloct-3-ene (0.838) and 3,5-dimethylhept-3-ene (B97480) (0.811), share a significant portion of their structural framework with this compound. These molecules often differ by only a single methyl group position or a one-carbon extension of the main chain, leading to a high degree of substructural overlap.

Low and No Similarity: Compounds with fundamentally different structural features, such as cyclic alkanes (Cyclohexane, Tanimoto coefficient of 0.105) and aromatic systems (Benzene, Tanimoto coefficient of 0.000), exhibit very low to no similarity. This is because their molecular fingerprints capture features (e.g., rings, aromaticity) that are entirely absent in the acyclic, unsaturated structure of this compound.

Research Applications and Broader Scientific Contributions of 3,6 Dimethylhept 3 Ene

Role as a Key Intermediate in Complex Organic Synthesis

The reactivity of the carbon-carbon double bond, combined with its specific branching pattern, makes 3,6-dimethylhept-3-ene a potentially valuable intermediate in the synthesis of more complex organic molecules.

The carbon skeleton of this compound is a useful template for creating highly branched acyclic structures, which are of interest in various fields of chemistry.

Highly Branched Alkanes: Through the process of catalytic hydrogenation, the double bond in this compound can be saturated to yield 3,6-dimethylheptane. This reaction typically involves the use of a metal catalyst such as palladium, platinum, or nickel in the presence of hydrogen gas. The resulting highly branched alkane could be of interest in studies related to fuel properties or as a non-polar solvent.

Highly Branched Alcohols: The double bond of this compound can undergo hydration reactions to form 3,6-dimethylheptan-3-ol or 3,6-dimethylheptan-4-ol, depending on the reaction conditions (e.g., acid-catalyzed hydration or oxymercuration-demercuration). These branched alcohols can serve as intermediates in the synthesis of other compounds, such as esters or ethers, with potential applications as fragrances or specialty chemicals.

Table 1: Potential Products from this compound as a Precursor

| Precursor | Reaction | Potential Product(s) | Potential Application of Product |

| This compound | Catalytic Hydrogenation | 3,6-Dimethylheptane | Fuel component studies, non-polar solvent |

| This compound | Hydration | 3,6-Dimethylheptan-3-ol, 3,6-Dimethylheptan-4-ol | Intermediate for synthesis of esters, ethers |

While no specific examples of the use of this compound in the synthesis of biologically active molecules or natural product analogues have been identified in the literature, its structure contains features that are common in such compounds. The branched, aliphatic chain could be incorporated into larger molecules to influence properties such as lipophilicity, which can affect a molecule's ability to cross cell membranes. The double bond also provides a reactive handle for further chemical modifications and the introduction of other functional groups.

Contributions to Fuel Chemistry and Lubricant Science

The study of branched alkenes, including various C9 isomers, is relevant to the field of fuel chemistry. The oligomerization of C9 alkenes derived from biomass sources has been investigated as a route to produce renewable liquid transportation fuels. rsc.org Although this compound is not specifically mentioned in this context, its properties as a C9 alkene make it a relevant model compound for such studies. The degree of branching in hydrocarbon fuels can significantly impact their combustion properties, such as the octane (B31449) rating.

In lubricant science, highly branched hydrocarbons can exhibit desirable viscosity and thermal stability properties. While there is no direct evidence of this compound being used as a lubricant additive, its saturated counterpart, 3,6-dimethylheptane, could potentially be explored in this area.

Development of Reference Standards for Analytical Chemistry

In analytical chemistry, particularly in the fields of environmental analysis and petrochemistry, well-characterized reference standards are essential for the accurate identification and quantification of compounds in complex mixtures. This compound, once synthesized in high purity and thoroughly characterized using techniques such as NMR spectroscopy and mass spectrometry, could serve as a valuable reference standard for the analysis of branched C9 alkenes in various matrices.

Environmental Transformation Studies and Fate Prediction

Understanding the environmental fate of organic compounds is crucial for assessing their potential environmental impact. As a volatile organic compound (VOC), this compound released into the atmosphere would be expected to undergo degradation primarily through reaction with hydroxyl (OH) radicals.

The double bond in this compound is a likely site for initial attack by atmospheric oxidants. The reaction with OH radicals would likely lead to the formation of a variety of oxygenated products, such as aldehydes, ketones, and organic nitrates. The specific products formed would depend on the atmospheric conditions. Studies on the biodegradation of alkenes have shown that they can be metabolized by various microorganisms in different environments. nih.govnih.gov While specific studies on this compound are lacking, it is plausible that it would also be susceptible to microbial degradation in soil and water.

Modeling of Bioaccumulation Potential and Environmental Persistence (e.g., Log Kow)

The potential for a chemical substance to bioaccumulate in organisms is a critical aspect of its environmental risk assessment. A key parameter used in the initial screening of bioaccumulation potential is the octanol-water partition coefficient (Kow), typically expressed as its logarithm (Log Kow). This value indicates a chemical's lipophilicity, or its tendency to partition into fatty tissues rather than water.

For this compound, a computed XLogP3 value of 4.5 is available, which serves as an estimation of its Log Kow. nih.govnih.gov This value is significant as regulatory frameworks often use Log Kow as a primary screening criterion for bioaccumulation potential. nih.gov For instance, a Log Kow value below 4.5 is frequently considered to indicate a low potential for a substance to be bioaccumulative. nih.gov Therefore, with a Log Kow of 4.5, this compound is on the borderline of this screening threshold, suggesting a moderate potential for bioaccumulation that would warrant further investigation in a comprehensive environmental risk assessment.

The environmental persistence of this compound is influenced by various degradation pathways, including biodegradation, hydrolysis, atmospheric oxidation, and photolysis. nih.gov Alkenes, in general, are susceptible to microbial degradation in the environment. nih.gov However, the branched structure of this compound may increase its recalcitrance compared to linear alkenes, potentially leading to longer environmental persistence. nih.gov The persistence of any organic compound is not an intrinsic property but is dependent on a combination of its chemical structure and the specific environmental conditions. nih.gov

Table 1: Estimated Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C9H18 | nih.govnih.gov |

| Molecular Weight | 126.24 g/mol | nih.govnih.gov |

| XLogP3 (Log Kow estimate) | 4.5 | nih.govnih.gov |

Exploration in Materials Science and Polymer Precursor Development

In the realm of materials science, alkenes are fundamental building blocks for the synthesis of polymers through a process known as addition polymerization. chemguide.co.ukstudymind.co.uk This reaction involves the joining of monomer units, in this case, alkene molecules, to form long polymer chains. tutorchase.com The presence of a carbon-carbon double bond in this compound makes it theoretically capable of undergoing such polymerization reactions.

The structure of the resulting polymer and its properties are highly dependent on the structure of the monomer. The significant branching in this compound would likely result in a polymer with a high degree of branching. This branching would prevent the polymer chains from packing closely together, leading to a more amorphous structure with lower crystallinity. chemguide.co.uklibretexts.org Such polymers are typically softer, more flexible, and have lower melting points and densities compared to their linear counterparts. chemguide.co.uklibretexts.org

The stereochemistry of the methyl groups in this compound could also influence the properties of a potential polymer. Depending on the polymerization catalyst and conditions, polymers with different tacticities (isotactic, syndiotactic, or atactic) could be formed, which would further affect the material's physical properties. chemguide.co.uk For example, a more regular arrangement of the methyl groups (isotactic or syndiotactic) could lead to a higher degree of crystallinity and a stronger material. libretexts.org

Future Research Trajectories and Interdisciplinary Perspectives

Development of Green Chemistry Approaches for 3,6-Dimethylhept-3-ene Synthesis

The synthesis of specialty alkenes like this compound is traditionally reliant on methods that may not align with modern principles of sustainability. Future research will prioritize the development of green synthetic routes that minimize waste, reduce energy consumption, and utilize non-hazardous materials. mlsu.ac.in

Key research directions include:

Atom-Economical Reactions: Shifting from elimination reactions to atom-economical alternatives, such as the catalytic dehydration of corresponding alcohols. This approach generates water as the only byproduct, adhering to the principle of waste prevention. rsc.org

Benign Solvents and Reagents: Investigating the use of environmentally friendly solvents or solvent-free conditions. A significant area of focus is the replacement of toxic methylation agents, like dimethyl sulfate, with greener alternatives such as dimethyl carbonate (DMC), which is known for its low toxicity and sustainable profile. researchgate.net

Energy Efficiency: Exploring photochemical or electrochemical methods that can proceed under ambient temperature and pressure, thereby reducing the energy footprint of the synthesis. Recent advancements in using light to power reactions combining photocatalytic radical addition with other known chemical processes can simplify the production of valuable alkenes from abundant feedstocks. sciencedaily.com

These approaches are guided by the Twelve Principles of Green Chemistry, which serve as a framework for designing safer and more efficient chemical processes. mlsu.ac.in

Advanced Catalysis for Selective Transformations of Branched Alkenes

The reactivity of the double bond in this compound offers numerous possibilities for functionalization. However, controlling selectivity in branched alkenes presents a significant challenge due to steric hindrance and the potential for multiple reaction pathways. Advanced catalysis is central to overcoming these hurdles.

Future research will focus on:

Isomerization Control: The migration of the carbon-carbon double bond (isomerization) is a critical transformation for producing specific isomers from alkene feedstocks. researchgate.net Research into transition metal catalysts, such as those based on cobalt, rhodium, and palladium, aims to achieve high regio- and stereoselectivity. nih.govorganic-chemistry.orgrsc.org For instance, the choice of ligand in cobalt-catalyzed isomerization can control whether the most thermodynamically stable isomer is formed or if the double bond migrates by only one position. nih.gov

Selective Oxidation: Developing catalysts for the selective oxidation of the double bond to form epoxides, or for allylic oxidation to produce α,β-unsaturated ketones. mdpi.com The structural complexity of branched alkenes often leads to a mixture of products, necessitating catalysts that can precisely target a specific site. mdpi.com

Asymmetric Synthesis: For creating chiral centers, the development of asymmetric catalysts is crucial. Chiral rhodium complexes, for example, have shown promise in the asymmetric synthesis of α-branched amines from alkene feedstocks. researchgate.net

| Catalyst System | Metal Center | Key Feature | Transformation Type | Reference |

|---|---|---|---|---|

| Co(acac)₂ with Xantphos | Cobalt | Ligand-controlled selectivity | Migration to most stable isomer | nih.gov |

| Co(acac)₂ with DPEphos | Cobalt | Ligand-controlled selectivity | Migration over one position | nih.gov |

| Ruthenium Complexes | Ruthenium | High efficiency for mono-isomerization | Formation of E-products | organic-chemistry.org |

| [Pd(OAc)₂] with TsOH | Palladium | Used in tandem reactions | Allyl to vinyl isomerization | rsc.org |

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction

The complexity of reactions involving branched alkenes makes predicting outcomes challenging, even for experienced chemists. uni-muenster.de Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools to navigate this complexity, enabling more rapid and rational development of synthetic routes and catalysts. scispace.com

Future research trajectories in this domain include:

Outcome Prediction: Developing neural network models trained on vast reaction databases to predict the major product of a reaction, given the reactants and reagents. acs.orgacs.org These models can assess the likelihood of different reaction pathways and identify the most probable outcome. acs.org

Condition Optimization: Using ML to predict optimal reaction conditions, including the most suitable catalysts, solvents, and temperatures for a desired transformation. acs.org This accelerates the experimental workflow and reduces the resources spent on trial-and-error optimization.

Mechanism-Informed AI: Incorporating fundamental physical principles, such as the conservation of mass and electrons, into AI models to improve the accuracy and reliability of their predictions. mit.edu This moves beyond simple pattern recognition to a more nuanced, mechanism-based understanding of chemical reactivity. mit.edu